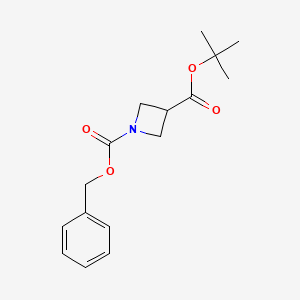

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 3-O-tert-butyl azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-17(10-13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBELYSROOPOIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate synthesis protocols

An In-Depth Technical Guide to the Synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic protocols for this compound, a key building block in modern medicinal chemistry. Azetidines, as strained four-membered N-heterocycles, are valuable structural motifs in drug discovery, offering unique conformational constraints and serving as versatile scaffolds.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound is most efficiently approached by considering the final structure and disconnecting it at its most synthetically accessible bonds. The target molecule possesses two key features: a pre-functionalized azetidine core at the 3-position and a benzyl group on the ring nitrogen.

Two primary retrosynthetic pathways emerge:

-

Pathway A (Most Direct): N-Alkylation. The most logical and widely employed strategy involves the disconnection of the N-benzyl bond. This retrosynthetic step leads to two readily available precursors: tert-butyl azetidine-3-carboxylate and a suitable benzylating agent like benzyl bromide. This approach leverages a pre-existing azetidine ring, simplifying the overall process.

-

Pathway B (Ring Formation): Intramolecular Cyclization. A more fundamental approach involves the formation of the azetidine ring itself. This requires a linear precursor containing the necessary carbon and nitrogen atoms, which is induced to cyclize. While a valid strategy for azetidine synthesis in general, it is often more complex and less direct for this specific target compared to Pathway A.[2][3]

This guide will focus primarily on the robust and field-proven N-alkylation protocol (Pathway A) while also providing an overview of the ring-formation strategy for comprehensive understanding.

Primary Synthesis Protocol: N-Benzylation of tert-Butyl Azetidine-3-carboxylate

This method stands as the cornerstone for accessing the title compound due to its reliability, scalability, and high yields. The core of this protocol is a standard SN2 reaction, where the nucleophilic secondary amine of the azetidine ring attacks an electrophilic benzyl halide.

Mechanistic Principle

The reaction proceeds via nucleophilic substitution. The lone pair of electrons on the nitrogen atom of tert-butyl azetidine-3-carboxylate attacks the benzylic carbon of benzyl bromide. Benzyl bromide is an excellent electrophile because the bromide ion is a good leaving group, and the transition state is stabilized by the adjacent phenyl ring. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated in situ. This prevents the protonation of the starting azetidine, which would render it non-nucleophilic and halt the reaction.

Caption: Reaction mechanism for N-benzylation.

Detailed Experimental Protocol

Materials:

-

tert-Butyl azetidine-3-carboxylate

-

Benzyl bromide (BnBr)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluents: Ethyl acetate (EtOAc) and Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl azetidine-3-carboxylate (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.5 eq.) to the solution. If using K₂CO₃, add 2.0 equivalents. Stir the mixture for 5-10 minutes.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the alkylating agent.

-

Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc).

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a clear oil or white solid.

-

Data Summary and Causality

| Parameter | Recommended Condition | Expertise & Rationale |

| Starting Material | tert-Butyl azetidine-3-carboxylate | The pre-formed azetidine core simplifies the synthesis, avoiding challenging ring-formation steps.[3] |

| Alkylating Agent | Benzyl bromide | Bromide is an excellent leaving group, leading to faster reaction kinetics compared to benzyl chloride. |

| Base | Triethylamine (TEA) or K₂CO₃ | An organic amine base (TEA) ensures homogeneous reaction conditions. An inorganic base (K₂CO₃) is cheaper and easier to remove during work-up but may result in a heterogeneous mixture. |

| Solvent | Dichloromethane (DCM) | A polar aprotic solvent that effectively dissolves reactants without interfering with the SN2 mechanism. |

| Temperature | 0 °C to Room Temperature | Initial cooling mitigates the exothermic nature of the alkylation, preventing side reactions. Allowing it to proceed at room temperature ensures a reasonable reaction rate. |

| Purification | Flash Column Chromatography | The standard and most effective method for separating the desired product from unreacted starting materials and byproducts. |

Alternative Strategy: Azetidine Ring Synthesis

For projects where the requisite tert-butyl azetidine-3-carboxylate is unavailable, synthesis of the azetidine ring itself is necessary. A common strategy is the intramolecular cyclization of a suitably functionalized acyclic precursor.[2]

General Workflow: Intramolecular Cyclization

This pathway typically begins with a 1,3-difunctionalized propane derivative. The key steps involve installing an amine and two leaving groups, followed by a base-mediated ring closure.

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

A classic example involves starting from a serine derivative or a similar 3-amino-1,2-propanediol precursor. The hydroxyl groups are converted into better leaving groups, such as mesylates or tosylates. Treatment with a strong, non-nucleophilic base then facilitates a double intramolecular SN2 reaction to form the strained four-membered ring. While powerful, this method requires careful control of stereochemistry and reaction conditions to avoid polymerization and other side reactions.[3]

Conclusion

The synthesis of this compound is most reliably achieved through the N-benzylation of tert-butyl azetidine-3-carboxylate. This protocol is robust, high-yielding, and amenable to scale-up. The detailed procedure and the rationale behind each experimental choice provided in this guide are designed to empower researchers to successfully and repeatedly synthesize this valuable intermediate. Understanding alternative ring-formation strategies provides a more complete picture of azetidine chemistry, equipping scientists with the knowledge to tackle more complex synthetic challenges in drug discovery and development.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). PubMed Central. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2025-09-23). ResearchGate. [Link]

-

Dieckmann condensation - YouTube. (2019-01-14). YouTube. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). RSC Publishing. [Link]

-

azetidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

O1-benzyl O3-tert-butyl azetidine-1,3-dicarboxylate. PubChem. [Link]

-

Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed. (2014-01-21). PubMed. [Link]

-

Dieckmann Condensation Reaction Mechanism - YouTube. (2018-05-10). YouTube. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011-10-25). HETEROCYCLES. [Link]

-

Dieckmann Condensation Reactions - Chad's Prep®. Chad's Prep. [Link]

-

O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]

-

Synthesis of 1-(tert.-butyl)-3-azetidinol - PrepChem.com. PrepChem.com. [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Connect Journals. [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021-07-06). RSC Publishing. [Link]

- US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents.

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. TSI Journals. [Link]

-

tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate - Knight Chemicals Online. Knight Chemicals Online. [Link]

-

This compound, 95% Purity, C16H21NO4, 5 grams. Amazon. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019-10-31). PMC - NIH. [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. MDPI. [Link]

Sources

An In-depth Technical Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, substituted with versatile benzyl and tert-butyl ester protective groups, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity.[1] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the potential applications of this important synthetic intermediate.

Chemical Structure and Properties

The structure of this compound incorporates a strained azetidine ring, which imparts conformational rigidity. The N-benzyl group serves as a common protecting group that can be removed under hydrogenolysis conditions, while the tert-butyl ester at the 3-position can be cleaved under acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1236144-51-6 | [2][3] |

| Molecular Formula | C₁₆H₂₁NO₄ | [4][5] |

| Molecular Weight | 291.34 g/mol | [4][5] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | Inferred from structure |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

A likely synthetic pathway involves the reaction of benzylamine with an appropriate electrophile to form an N-benzyl azetidine precursor, followed by esterification. A key intermediate in many azetidine syntheses is 1-benzylazetidin-3-ol, which can be prepared from the reaction of benzylamine and epichlorohydrin.[6] Subsequent oxidation and esterification steps would lead to the target molecule.

Caption: Plausible synthetic workflow for the target compound.

Exemplary Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of 1-Benzylazetidin-3-ol [5][6]

-

To a solution of benzylamine in an aqueous medium, slowly add 2-(chloromethyl)oxirane (epichlorohydrin) at a controlled temperature (e.g., 0-5°C).

-

Stir the reaction mixture for an extended period (e.g., 16-24 hours) to allow for the formation of the intermediate N-benzyl-3-amino-1-chloropropan-2-ol.

-

Induce cyclization by adding a base, such as sodium carbonate, and heating the mixture.

-

Isolate the crude 1-benzylazetidin-3-ol by filtration and purify by recrystallization or chromatography.

Causality: The use of an aqueous medium is crucial for this reaction to proceed efficiently with less bulky amines like benzylamine, as it facilitates the cyclization step.[6]

Step 2: Oxidation to 1-Benzyl-3-oxoazetidine

-

Dissolve 1-benzylazetidin-3-ol in a suitable organic solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation cocktail, at a low temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction to isolate the crude 1-benzyl-3-oxoazetidine.

Causality: A mild oxidizing agent is chosen to prevent over-oxidation or degradation of the strained azetidine ring.

Step 3: Synthesis of 1-Benzylazetidine-3-carboxylic acid

This step can be challenging. A potential route involves a haloform reaction or a similar oxidative cleavage if a suitable precursor is used. Alternatively, direct carboxylation methods could be explored.

Step 4: Esterification to this compound

-

Dissolve 1-benzylazetidine-3-carboxylic acid in an inert solvent.

-

Treat the solution with a tert-butylating agent, such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP), or by using tert-butyl alcohol under acidic catalysis.

-

Stir the reaction at room temperature until completion.

-

Purify the final product by column chromatography.

Causality: The use of Boc₂O and DMAP is a standard and efficient method for the tert-butylation of carboxylic acids, providing good yields under mild conditions.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzyl CH₂: A singlet around 4.5-5.0 ppm.

-

Azetidine Ring Protons: A set of multiplets in the range of 3.5-4.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded.

-

tert-Butyl Protons: A sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals in the downfield region, around 170-175 ppm for the ester and 155-160 ppm for the carbamate.

-

Aromatic Carbons: Signals in the range of 127-140 ppm.

-

tert-Butyl Quaternary Carbon: A signal around 80-85 ppm.

-

tert-Butyl Methyl Carbons: A signal around 28 ppm.

-

Benzyl CH₂ Carbon: A signal around 50-55 ppm.

-

Azetidine Ring Carbons: Signals in the range of 40-60 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretching: Strong absorption bands around 1740 cm⁻¹ (ester) and 1695 cm⁻¹ (carbamate).

-

C-N Stretching: An absorption band in the region of 1200-1100 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 291. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺) and the benzyl group ([M-91]⁺).

Applications in Drug Discovery

The azetidine scaffold is a "privileged" structure in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[6] this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

-

Oncology: Azetidine derivatives have been investigated as components of novel anti-cancer agents.

-

Infectious Diseases: The unique structural features of azetidines can be exploited to design new antibacterial and antiviral compounds.

-

Central Nervous System (CNS) Disorders: The conformational rigidity of the azetidine ring can lead to higher receptor selectivity for CNS targets.

The orthogonal protecting groups of this molecule allow for selective functionalization at both the nitrogen and the 3-position of the azetidine ring, enabling the creation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists. This guide has provided a detailed overview of its physicochemical properties, a plausible and well-grounded synthetic strategy, and its potential applications in the field of drug discovery. Further experimental validation of the properties and synthesis of this compound will undoubtedly enhance its utility in the development of next-generation therapeutics.

References

-

This compound | CAS:1236144-51-6 | Huateng Pharma. (n.d.). Retrieved from [Link]

-

1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem. (n.d.). Retrieved from [Link]

-

O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

-

Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of 1-(tert.-butyl)-3-azetidinol - PrepChem.com. (n.d.). Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (n.d.). Retrieved from [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 1236144-51-6 [amp.chemicalbook.com]

- 2. 1236144-51-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS:1236144-51-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. labsolu.ca [labsolu.ca]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate (CAS: 1236144-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and constrained conformation offer a unique three-dimensional geometry that can enhance binding affinity to biological targets, improve pharmacokinetic properties, and provide novel intellectual property space.[1][2] This guide provides a comprehensive technical overview of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, a key building block that incorporates the valuable azetidine core, designed for strategic application in drug discovery and organic synthesis.

This disubstituted azetidine derivative, with its orthogonal protecting groups, offers medicinal chemists a versatile platform for the introduction of diverse functionalities. The benzyl carbamate at the 1-position and the tert-butyl ester at the 3-position allow for selective deprotection and subsequent elaboration, making it a valuable intermediate in the synthesis of complex bioactive molecules.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1236144-51-6 | [5] |

| Molecular Formula | C₁₆H₂₁NO₄ | [5] |

| Molecular Weight | 291.34 g/mol | [5] |

| Predicted Boiling Point | 389.2±42.0 °C | [6] |

| Predicted Density | 1.176±0.06 g/cm³ | [6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |

Synthesis and Elaboration: A Strategic Approach

A related and well-documented synthesis is that of 1-benzylazetidin-3-ol, a potential precursor. This synthesis provides valuable insights into the formation of the N-benzyl azetidine core.[8][9]

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent selective deprotection of this compound.

Caption: Conceptual workflow for the synthesis and selective deprotection of this compound.

Key Synthetic Transformations and Methodologies

1. N-Benzylation: The introduction of the benzyl group onto the azetidine nitrogen can typically be achieved via nucleophilic substitution using benzyl bromide or a similar benzylating agent in the presence of a suitable base.

2. C3-Esterification: The formation of the tert-butyl ester at the 3-position can be accomplished through standard esterification protocols. Given the steric hindrance of the tert-butyl group, direct esterification may require specific catalysts or the use of more reactive derivatives of the carboxylic acid.

3. Selective N-Debenzylation: The benzyl group can be selectively removed under reductive conditions, most commonly through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[10] This method is generally mild and orthogonal to the acid-labile tert-butyl ester.

Experimental Protocol: Catalytic Transfer Hydrogenation for N-Debenzylation

-

Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Hydrogen Source: Introduce a hydrogen source. This can be hydrogen gas (H₂) at atmospheric or elevated pressure, or a transfer hydrogenation reagent like ammonium formate or formic acid.[10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product, tert-butyl azetidine-3-carboxylate.

4. Selective C3-Deprotection (tert-Butyl Ester Cleavage): The tert-butyl ester is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for this transformation.[3] Milder conditions using Lewis acids like zinc bromide have also been reported for selective tert-butyl ester deprotection.[11]

Experimental Protocol: Acid-Mediated tert-Butyl Ester Cleavage

-

Reaction Setup: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM).

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by crystallization or chromatography.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of orthogonal protecting groups makes this compound a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. The azetidine scaffold is a key component in several approved drugs, where it often imparts favorable pharmacokinetic properties.[12]

One notable application of azetidine-containing building blocks is in the synthesis of Baricitinib , a Janus kinase (JAK) inhibitor.[8][13][14] While the direct use of the title compound in the synthesis of Baricitinib is not explicitly detailed in the provided search results, its structural motifs are highly relevant to the construction of the azetidine core of this drug. The synthesis of Baricitinib intermediates often involves the use of N-protected azetidine derivatives that undergo further functionalization.[12][15]

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general laboratory safety precautions for handling fine chemicals should be strictly followed. Based on the safety information for related compounds, the following handling guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[7]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Spectral Data Interpretation

While specific spectral data for this compound is not available in the provided search results, a theoretical interpretation based on its structure can be provided.

¹H NMR:

-

Aromatic Protons: Signals corresponding to the benzyl group protons would be expected in the aromatic region (δ 7.2-7.4 ppm).

-

Benzyl CH₂: A singlet for the benzylic methylene protons would likely appear around δ 4.5-5.0 ppm.

-

Azetidine Ring Protons: The protons on the azetidine ring would exhibit complex splitting patterns in the aliphatic region (δ 3.0-4.5 ppm).

-

tert-Butyl Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group would be observed around δ 1.4-1.5 ppm.

¹³C NMR:

-

Carbonyl Carbons: Signals for the two carbonyl carbons (carbamate and ester) would be expected in the downfield region (δ 155-175 ppm).

-

Aromatic Carbons: Signals for the carbons of the benzene ring would appear in the aromatic region (δ 127-140 ppm).

-

Benzyl CH₂: The benzylic carbon would likely resonate around δ 65-70 ppm.

-

Azetidine Ring Carbons: The carbons of the azetidine ring would be found in the aliphatic region (δ 30-60 ppm).

-

tert-Butyl Carbons: The quaternary and methyl carbons of the tert-butyl group would appear around δ 80-85 ppm and δ 28 ppm, respectively.

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ or a related ion such as [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group, the benzyl group, or carbon dioxide.

Conclusion

This compound stands as a strategically designed building block for contemporary organic synthesis and medicinal chemistry. Its orthogonally protected azetidine framework provides a versatile handle for the stereocontrolled introduction of this valuable scaffold into complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and handling is paramount for its effective utilization in the pursuit of novel therapeutics and other advanced chemical entities.

References

Sources

- 1. studylib.net [studylib.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzyl group - Wikipedia [en.wikipedia.org]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 1236144-51-6 [amp.chemicalbook.com]

- 7. 1236144-51-6|this compound|BLD Pharm [bldpharm.com]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound and require a detailed understanding of its structural verification through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (CAS No. 1236144-51-6) is a key intermediate in medicinal chemistry, valued for its strained four-membered azetidine ring and orthogonal protecting groups.[1][2][3] The benzyl and tert-butyl ester functionalities allow for selective deprotection and further synthetic transformations, making it a versatile scaffold in the design of novel therapeutics. Accurate and thorough spectroscopic analysis is paramount to confirm the identity and purity of this compound before its use in complex synthetic pathways. This guide will detail the expected spectroscopic signatures and provide the rationale behind these predictions based on established principles and data from analogous structures.

Molecular Structure and Key Functional Groups

The structure of this compound contains several key features that will be evident in its spectroscopic data:

-

Azetidine Ring: A four-membered heterocyclic amine.

-

N-Benzyl Carbamate: The nitrogen atom of the azetidine ring is protected with a benzyloxycarbonyl (Cbz or Z) group.

-

tert-Butyl Ester: The carboxylic acid at the 3-position is protected as a tert-butyl ester.

-

Aromatic Ring: The benzyl group provides characteristic aromatic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Herein, we predict the ¹H and ¹³C NMR spectra, with expected chemical shifts based on data from similar azetidine derivatives.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are summarized below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Benzyl) | 7.25 - 7.40 | Multiplet | 5H | The five protons of the phenyl ring of the benzyl group will appear in the aromatic region. |

| Benzyl CH₂ | ~5.15 | Singlet | 2H | The two benzylic protons are adjacent to an oxygen and the carbamate nitrogen, resulting in a downfield shift. |

| Azetidine CH (Position 3) | 3.90 - 4.10 | Multiplet | 1H | This proton is deshielded by the adjacent ester and the ring nitrogen. |

| Azetidine CH₂ (Positions 2 & 4) | 3.60 - 3.80 | Multiplet | 4H | The methylene protons of the azetidine ring are diastereotopic and will likely appear as a complex multiplet. |

| tert-Butyl CH₃ | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| Carbamate C=O | ~170 | The carbonyl carbon of the benzyl carbamate. |

| Ester C=O | ~156 | The carbonyl carbon of the tert-butyl ester. |

| Aromatic (Benzyl) | 127 - 136 | Multiple signals for the carbons of the phenyl ring. |

| Benzyl CH₂ | ~80 | The benzylic carbon. |

| tert-Butyl C | ~67 | The quaternary carbon of the tert-butyl group. |

| Azetidine CH (Position 3) | ~58 | The methine carbon of the azetidine ring. |

| Azetidine CH₂ (Positions 2 & 4) | ~35 | The methylene carbons of the azetidine ring. |

| tert-Butyl CH₃ | ~28 | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are predicted below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Carbamate) | ~1740 | Strong | Characteristic stretching vibration of the carbamate carbonyl group. |

| C=O Stretch (Ester) | ~1700 | Strong | Characteristic stretching vibration of the ester carbonyl group.[4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the azetidine ring, benzyl methylene, and tert-butyl groups. |

| C-O Stretch | 1000 - 1300 | Strong | Stretching vibrations of the C-O bonds in the carbamate and ester groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight of this compound is 291.34 g/mol .[1][2] In high-resolution mass spectrometry (HRMS), the exact mass will be observed.

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the tert-butyl group ([M - 57]⁺), the benzyl group ([M - 91]⁺), or the benzyloxycarbonyl group ([M - 135]⁺).

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire several thousand scans with a relaxation delay of 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Co-add at least 16 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the clean salt plate or ATR crystal.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (

-

Instrumentation: Employ an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. The provided protocols and predicted data serve as a valuable reference for scientists working with this and structurally related molecules.

References

-

Al-Amiery, A. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 739. [Link]

-

MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

CP Lab Safety. O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxylate, min 97%, 1 gram. [Link]

Sources

- 1. 1236144-51-6|this compound|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 1236144-51-6 [amp.chemicalbook.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate: A Versatile Scaffold in Modern Drug Discovery

Abstract: The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer unique conformational constraints that can significantly enhance the pharmacological properties of bioactive molecules, including metabolic stability, solubility, and receptor binding affinity.[1] This guide provides an in-depth technical overview of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate , a key orthogonally protected building block that serves as a gateway to a diverse array of functionalized azetidine derivatives for drug discovery and development. We will explore its chemical properties, synthesis, strategic applications, and detailed experimental protocols for its manipulation.

Introduction: The Strategic Value of the Azetidine Core

The azetidine ring has gained significant traction in contemporary drug design, moving from a chemical curiosity to a cornerstone of many development programs.[3] Its incorporation into molecular structures provides a distinct sp³-rich character, a feature increasingly sought after to improve drug-likeness and escape the "flatland" of aromatic-heavy compound libraries. Several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, underscoring its clinical and commercial relevance.[1][2]

The subject of this guide, this compound, is not an active pharmaceutical ingredient itself but rather a critical synthetic intermediate. Its value lies in its dual-protection scheme: the nitrogen atom is protected by a benzyl (Bn) group, while the carboxylic acid at the 3-position is masked as a tert-butyl (t-Bu) ester. These two protecting groups can be removed under distinct, non-interfering (orthogonal) conditions, allowing for precise, stepwise functionalization of the azetidine core.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 1-O-benzyl 3-O-tert-butyl azetidine-1,3-dicarboxylate . It is also commonly referred to by its CAS Registry Number, 1236144-51-6 .[4][5][6]

Diagram 1: Chemical Structure of this compound

Caption: Structure highlighting the key functional groups.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this building block is essential for its effective use in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1236144-51-6 | [4][6] |

| Molecular Formula | C₁₆H₂₁NO₄ | [4][6] |

| Molecular Weight | 291.34 g/mol | [4][6] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | Supplier Data |

| Purity | ≥95-97% (commercially available) | [4][7] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH, THF) | General Knowledge |

Expected Spectroscopic Signatures

While actual spectra should always be used for confirmation, the expected NMR and MS data provide a clear validation fingerprint:

-

¹H NMR: Distinct signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm, 5H), a singlet for the benzylic CH₂ (~4.5 ppm, 2H), a singlet for the tert-butyl group (~1.4 ppm, 9H), and complex multiplets for the azetidine ring protons (~3.5-4.2 ppm, 5H).

-

¹³C NMR: Resonances for the tert-butyl quaternary carbon and methyl carbons, aromatic carbons, the benzylic carbon, ester and carbamate carbonyls, and the aliphatic carbons of the azetidine ring.

-

Mass Spectrometry (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 292.15.

Synthesis Strategy: Constructing the Azetidine Core

The synthesis of functionalized azetidines typically relies on intramolecular cyclization, a robust strategy to form the strained four-membered ring.[8] A representative, field-proven pathway to this compound starts from a readily available C3 electrophile and proceeds through a γ-amino alcohol intermediate.

Diagram 2: Representative Synthetic Workflow

Caption: A plausible multi-step synthesis pathway.

The causality behind this approach is sound. The initial nucleophilic ring-opening of epichlorohydrin by an amine establishes the core 1-amino-3-halopropan-2-ol backbone. Subsequent protection and activation of the hydroxyl group (e.g., as a mesylate) sets the stage for an intramolecular Williamson ether-like synthesis, where the nitrogen acts as the nucleophile to displace the leaving group, forming the azetidine ring. Final deprotection and re-protection steps install the desired orthogonal benzyl and tert-butyl groups.

Strategic Applications in Drug Development

The primary utility of this molecule is as a versatile scaffold. The orthogonal protecting groups are the key to its power, enabling selective functionalization at either the nitrogen or the carboxylic acid position. This allows for the systematic exploration of chemical space around the azetidine core, a critical process in lead optimization.

Diagram 3: Deprotection and Functionalization Pathways

Caption: Orthogonal deprotection enables selective derivatization.

Key Applications:

-

Constrained Peptidomimetics: The azetidine-3-carboxylic acid core is a conformationally restricted β-amino acid analog. After selective deprotection, it can be incorporated into peptide chains to enforce specific secondary structures (turns or kinks), enhance proteolytic stability, and modulate biological activity.

-

Scaffold Decoration for SAR Studies: By sequentially removing one protecting group and adding a new substituent, followed by removal of the second group and another modification, chemists can generate large libraries of disubstituted azetidines. This is fundamental for building Structure-Activity Relationships (SAR) to identify the most potent and selective drug candidates.[9]

-

Synthesis of Novel Bioactive Agents: The azetidine scaffold is present in compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][10][11] This building block provides a reliable entry point for synthesizing novel analogs of known active compounds or for creating entirely new chemical entities for high-throughput screening.

Field-Proven Experimental Protocols

The following protocols describe the two key orthogonal deprotection reactions. These are self-validating systems; reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

Protocol 1: Selective N-Debenzylation via Catalytic Hydrogenolysis

-

Objective: To remove the N-benzyl group while leaving the tert-butyl ester intact.

-

Causality: The benzyl C-N bond is susceptible to cleavage by catalytic hydrogenation, a mild and highly selective method that does not affect most other functional groups, including tert-butyl esters.

-

Materials:

-

This compound (1.0 equiv)

-

Palladium on Carbon (10% w/w, ~0.05-0.10 equiv by weight)

-

Methanol (or Ethanol), analytical grade

-

Hydrogen (H₂) gas supply (balloon or Parr apparatus)

-

Celite® for filtration

-

-

Procedure:

-

Dissolve the starting material (e.g., 1.0 g, 3.43 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add the Pd/C catalyst (~100 mg) under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this purge cycle three times.

-

Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the suspension vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The disappearance of the starting material and the emergence of a more polar product spot is indicative of completion.

-

Once complete, carefully purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (2 x 10 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the product, tert-butyl azetidine-3-carboxylate , typically as a clear oil or white solid.

-

-

Validation: The product can be confirmed by ¹H NMR (disappearance of aromatic and benzylic signals) and MS (expected [M+H]⁺ at m/z ≈ 172.1).

Protocol 2: Selective O-tert-Butylation via Acidolysis

-

Objective: To hydrolyze the tert-butyl ester to a carboxylic acid while leaving the N-benzyl group intact.

-

Causality: The tert-butyl ester is highly sensitive to strong acids. It cleaves via a stable tert-butyl carbocation mechanism under conditions that do not affect the N-benzyl group.

-

Materials:

-

This compound (1.0 equiv)

-

Trifluoroacetic Acid (TFA, 10-20 equiv)

-

Dichloromethane (DCM), anhydrous (10-20 mL per gram of substrate)

-

-

Procedure:

-

Dissolve the starting material (e.g., 1.0 g, 3.43 mmol) in DCM (15 mL) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic acid (e.g., 5 mL, ~65 mmol) dropwise. Gas evolution (isobutylene) may be observed.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

The crude product, 1-benzylazetidine-3-carboxylic acid , is often obtained as its TFA salt.[12] It can be purified by trituration with a non-polar solvent like diethyl ether or by chromatography if necessary.

-

-

Validation: The product can be confirmed by ¹H NMR (disappearance of the 9H singlet for the tert-butyl group) and MS (expected [M+H]⁺ at m/z ≈ 192.1).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific data is limited, compounds of this class may cause skin, eye, and respiratory tract irritation.[12] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.

Conclusion and Future Outlook

This compound represents more than just a single molecule; it is an enabling tool for innovation in medicinal chemistry. Its robust, orthogonally protected design provides researchers with a reliable and flexible platform for the synthesis of novel, three-dimensionally complex molecules. As the demand for sp³-rich, metabolically stable, and potent drug candidates continues to grow, the strategic application of sophisticated building blocks like this will remain paramount. The continued exploration of azetidine-based chemical space promises to yield the next generation of therapeutics for a wide range of human diseases.[1]

References

- O1-benzyl O3-tert-butyl azetidine-1,3-dicarboxyl

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.

- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.

- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Journal of Organic Chemistry.

- Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives.

- Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives.

- 1-benzyl 3-tert-butyl azetidine-1,3-dicarboxyl

- This compound.

- Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed.

- O1-benzyl O3-tert-butyl azetidine-1, 3-dicarboxyl

- 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxyl

- 1-o-benzyl 3-o-tert-butyl Azetidine-1,3-dicarboxyl

- Synthesis of 1-(tert.-butyl)-3-azetidinol. PrepChem.com.

- Synthesis of azetidine derivatives.

- Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester. CymitQuimica.

- Azetidines in medicinal chemistry: emerging applic

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Azetidines in Drug Discovery. PharmaBlock.

- 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxyl

- 1-Benzylazetidine-3-carboxylic acid.

- 1-Boc-3-azetidinone 97 398489-26-4. Sigma-Aldrich.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 1236144-51-6 [amp.chemicalbook.com]

- 6. This compound | CAS:1236144-51-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 12. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate, a key building block in modern medicinal chemistry. We will explore its commercial availability, key suppliers, technical specifications, and its strategic application in the synthesis of novel therapeutics. This document is intended to serve as a practical resource for researchers, chemists, and professionals engaged in the multifaceted process of drug discovery and development.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and non-planar geometry impart unique conformational rigidity, which can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles of drug candidates.[1] Several FDA-approved drugs, including Baricitinib and Cobimetinib, feature the azetidine motif, highlighting its significance in contemporary pharmaceutical design.[1]

This compound (CAS No. 1236144-51-6) is a strategically important derivative. The presence of orthogonal protecting groups—the benzyl (Cbz or Z) group on the nitrogen and the tert-butyl ester at the 3-position—allows for selective deprotection and subsequent functionalization. This dual protection is critical in multi-step syntheses, providing chemists with precise control over the synthetic route.

Commercial Availability and Supplier Overview

This compound is commercially available from a range of suppliers, catering to both research and bulk-scale needs. The typical purity offered is between 95% and 97%. Below is a comparative table of prominent suppliers and their product specifications.

| Supplier | Product Number | Purity | Availability |

| BLDpharm | BD119477 | 97% | In Stock |

| King-Pharm | KP193790 | 97% | In Stock |

| Huateng Pharma | 99449 | ≥98% | Inquire |

| PharmaSources.com | Varies | Varies | Inquire |

| ChemicalBook | CB72690888 | 97% | Inquire |

| SciSupplies | F451268 | 95.0% | In Stock |

Note: Availability and product numbers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Technical Specifications and Quality Control

Ensuring the quality of starting materials is paramount in drug development. For this compound, a comprehensive Certificate of Analysis (CoA) should be requested from the supplier. Key analytical parameters to verify include:

-

Appearance: White to off-white solid/powder.

-

Purity: Typically ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Identity Confirmation: Supported by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data consistent with the structure.

-

Residual Solvents: Levels of any residual solvents from the synthesis and purification process should be specified and within acceptable limits.

-

Water Content: Determined by Karl Fischer titration.

A representative ¹H NMR spectrum should show characteristic peaks for the benzyl and tert-butyl groups, as well as the azetidine ring protons. For instance, the nine protons of the tert-butyl group will appear as a singlet around 1.4-1.5 ppm, while the benzylic protons will be a singlet around 5.1-5.2 ppm. The aromatic protons of the benzyl group will be observed in the 7.2-7.4 ppm region.

The Chemistry of this compound: A Synthetic Perspective

The utility of this molecule lies in the orthogonal nature of its protecting groups. The benzyl group is typically removed under reductive conditions (e.g., catalytic hydrogenation with Pd/C), while the tert-butyl ester is labile to acidic conditions (e.g., trifluoroacetic acid).[3] This allows for selective manipulation at either the nitrogen or the 3-position of the azetidine ring.

General Synthetic Route

While various synthetic strategies exist for azetidine derivatives, a common approach to this compound involves the cyclization of a suitably substituted acyclic precursor. A plausible synthetic pathway is outlined below.

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Illustrative)

The following is a representative, literature-informed protocol for the synthesis of a related azetidine precursor, which can be adapted for the target molecule. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Benzylazetidin-3-ol [4]

-

To a solution of benzylamine in an aqueous medium, slowly add epichlorohydrin at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for a specified period (e.g., 12-24 hours) to allow for the initial nucleophilic attack and subsequent intramolecular cyclization.

-

Work-up the reaction by extracting the product into an organic solvent and purify by column chromatography or distillation.

Step 2: Oxidation to 1-Benzyl-3-oxoazetidine

-

Dissolve the 1-benzylazetidin-3-ol in a suitable solvent such as dichloromethane (DCM).

-

Employ a mild oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation.

-

Monitor the reaction by Thin Layer Chromatography (TTC) until the starting material is consumed.

-

Quench the reaction and purify the resulting ketone.

Step 3: Introduction of the Carboxylate Group

-

The 3-oxoazetidine can then be subjected to a variety of reactions to introduce the carboxylate functionality. A Horner-Wadsworth-Emmons reaction with a suitable phosphonate reagent followed by reduction and esterification with a tert-butyl source is a viable route.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the functional groups in this compound makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

As a Scaffold for Novel Compound Libraries

The ability to selectively deprotect and functionalize the azetidine ring at two different positions allows for the rapid generation of diverse compound libraries for high-throughput screening. For example, after removal of the benzyl group, the secondary amine can be reacted with a variety of acyl chlorides, sulfonyl chlorides, or alkylating agents. Subsequently, the tert-butyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse set of amines to form amides.

Caption: Orthogonal deprotection and functionalization strategy.

In the Synthesis of Targeted Therapeutics

The azetidine scaffold is a key component in several targeted therapies. For instance, derivatives of azetidine-3-carboxylic acid are used in the development of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases like rheumatoid arthritis.[5] The constrained nature of the azetidine ring can help in positioning key pharmacophoric elements for optimal interaction with the target protein.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. The P-phrases provided by some suppliers include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability from a range of suppliers, coupled with its strategic utility in synthesizing diverse compound libraries and targeted therapeutics, makes it a key reagent in the modern drug discovery toolbox. A thorough understanding of its chemical properties, synthetic applications, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

-

Huateng Pharma. this compound | CAS:1236144-51-6.[Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

SciSupplies. this compound, 95.0%, 100mg.[Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Benzyl Protecting Groups in Organic Synthesis.[Link]

- Google Patents.

-

Yang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 125. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 95.0%, 100mg [scisupplies.eu]

A Technical Guide to the Strategic Application of the Benzyl Protecting Group in Azetidine Dicarboxylate Chemistry

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable scaffolds in modern medicinal chemistry, imparting unique conformational rigidity and favorable pharmacokinetic properties to bioactive molecules.[1][2][3] The synthesis and manipulation of functionalized azetidines, particularly azetidine dicarboxylates, often necessitate a robust nitrogen protection strategy. This guide provides an in-depth analysis of the benzyl (Bn) group as a premier choice for protecting the azetidine nitrogen. We will explore the rationale behind its selection, its influence on the molecule's reactivity, and detailed, field-proven protocols for its application and removal. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this strategy for the efficient synthesis of complex azetidine-containing targets.

The Azetidine Scaffold and the Imperative for N-Protection

The azetidine ring's high strain and sp³-rich character contribute to improved metabolic stability, solubility, and receptor binding affinity in drug candidates.[1] However, this inherent ring strain also dictates its reactivity. The nitrogen atom's lone pair is a site of nucleophilicity and basicity, which can interfere with reactions intended for other parts of the molecule, such as the ester groups of a dicarboxylate.[4]

Therefore, rendering the nitrogen non-nucleophilic and non-basic through the installation of a protecting group is a critical first step in many synthetic sequences.[5] The ideal protecting group must be:

-

Easily and cleanly installed.

-

Stable to a wide range of reaction conditions.

-

Removable under specific, mild conditions that do not compromise the integrity of the azetidine ring or other functional groups.[6]

The benzyl (Bn) group has emerged as a workhorse in this context, fulfilling these criteria with remarkable efficiency.[7][8]

The Benzyl Group: A Strategic Choice for Azetidine Nitrogen

The N-benzyl group is a simple yet powerful tool in the synthetic chemist's arsenal. Its selection is not arbitrary but is based on a distinct set of advantages that make it particularly suitable for azetidine chemistry.

Advantages of Benzyl Protection

-

Broad Stability: The N-benzyl group is exceptionally robust. It is stable to many non-reductive conditions, including mildly acidic and basic treatments, organometallic reagents, and many oxidizing agents.[5][7][8][9] This stability allows for extensive modification of the carboxylate groups and other substituents on the azetidine ring without disturbing the nitrogen protection.

-

Mild and Orthogonal Removal: The key advantage of the benzyl group is its clean removal via catalytic hydrogenolysis.[7][9] This method involves the cleavage of the C-N bond using hydrogen gas or a transfer hydrogenation agent in the presence of a palladium catalyst.[7] These conditions are exceptionally mild and orthogonal to many other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[10][11][12] This orthogonality is paramount in multi-step syntheses of complex molecules.

-

Electronic Influence: The nature of the substituent on the azetidine nitrogen is critical to the ring's reactivity.[13] While strongly electron-withdrawing groups can increase ring strain and susceptibility to nucleophilic ring-opening, the benzyl group provides a more neutral electronic effect, stabilizing the ring during subsequent transformations.

Comparative Analysis of Common N-Protecting Groups

To contextualize the choice of the benzyl group, a comparison with other frequently used amine protecting groups is presented below.

| Protecting Group | Structure | Cleavage Condition | Stability Profile |

| Benzyl (Bn) | -CH₂Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid, base, many oxidants/reductants. |

| Boc | -C(O)OᵗBu | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis. |

| Cbz (Z) | -C(O)OCH₂Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base. |

| Fmoc | -C(O)O-Fm | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis. |

Experimental Protocols & Methodologies

A self-validating protocol is one where the steps are logical, the reagents are standard, and the outcomes are predictable and reproducible. The following methodologies are presented with this principle in mind.

Workflow for N-Benzyl Azetidine Synthesis and Deprotection

The overall strategy involves the installation of the benzyl group, potential modifications to the rest of the molecule, and the final deprotection to reveal the free secondary amine.

Caption: General workflow for synthesis and deprotection.

Protocol 1: Synthesis of Diethyl 1-benzylazetidine-2,4-dicarboxylate

This protocol describes the installation of the benzyl group via reductive amination, a reliable and high-yielding method.[8][14]

Materials:

-

Diethyl azetidine-2,4-dicarboxylate hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl azetidine-2,4-dicarboxylate hydrochloride (1.0 equiv) and suspend in anhydrous DCM (approx. 0.1 M).

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (1.1 equiv) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Add benzaldehyde (1.05 equiv) to the mixture and stir for an additional 30 minutes at 0 °C.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure diethyl 1-benzylazetidine-2,4-dicarboxylate.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This protocol details the most common and effective method for N-benzyl group removal.[7][15]

Materials:

-

Diethyl 1-benzylazetidine-2,4-dicarboxylate (1.0 equiv)

-

Palladium on activated carbon (10% Pd/C, 5-10 mol% by weight)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite®

Procedure:

-

Dissolve the N-benzyl azetidine (1.0 equiv) in MeOH or EtOH in a suitable flask.

-

Safety Precaution: Under an inert atmosphere (N₂ or Ar), carefully add the 10% Pd/C catalyst. Warning: Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Never add it to a dry flask or in the open air.

-

Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the suspension vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully purge the reaction vessel with an inert gas (N₂ or Ar) to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOH).

-

Safety Precaution: Do not allow the filtered catalyst cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[7]

-

Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be used directly or purified further if necessary.

Mechanistic Insight: Catalytic Hydrogenolysis

The debenzylation reaction proceeds on the surface of the heterogeneous palladium catalyst. Understanding this mechanism reinforces the choice of reagents and conditions.

Caption: Mechanism of catalytic hydrogenolysis.[7]

The process involves the adsorption of both the N-benzyl amine and molecular hydrogen onto the palladium surface. The hydrogen dissociates to form active palladium hydride species, which then cleave the benzylic C-N bond, forming the deprotected amine and toluene.[7]

Conclusion

The benzyl protecting group offers a robust, reliable, and strategically sound option for the synthesis of complex azetidine dicarboxylates. Its inherent stability allows for a wide range of chemical transformations on other parts of the molecule, while its selective removal via mild catalytic hydrogenolysis provides a clean and efficient deprotection step. By understanding the underlying principles and employing validated protocols, researchers in drug discovery and synthetic chemistry can effectively utilize the N-benzyl group to streamline their synthetic routes and accelerate the development of novel azetidine-based therapeutics.

References

-

The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026). NINGBO INNO PHARMCHEM CO.,LTD. 5

-

Technical Support Center: Regioselectivity of Azetidine Ring Substitutions. (n.d.). Benchchem. 13

-

Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025). BenchChem. 7

-

A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (2025). ResearchGate. Link

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (2024). LJMU Research Online. Link

-

Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages1. (1957). Journal of the American Chemical Society. Link

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Link

-

Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. (n.d.). Green Chemistry (RSC Publishing). Link

-

AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (2009). Taylor & Francis Online. Link

-

Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry. Link

-

Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2015). PubMed Central. Link

-

Unsuccessful and successful methods for removal of N-benzyl protecting group and N. (n.d.). ResearchGate. Link